"N-(8-Hydroxyoctyl)phthalimide" synthesis and characterization
"N-(8-Hydroxyoctyl)phthalimide" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-(8-Hydroxyoctyl)phthalimide
Abstract
N-(8-Hydroxyoctyl)phthalimide (CAS No: 105264-63-9) is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure incorporates a stable phthalimide-protected primary amine and a terminal hydroxyl group on an eight-carbon aliphatic spacer. This unique architecture allows for selective chemical modifications at either end of the molecule, making it a versatile intermediate for the synthesis of more complex structures, including pharmaceutical agents, linkers for bioconjugation, and monomers for specialty polymers. This guide provides a comprehensive overview of a field-proven method for its synthesis via the Gabriel reaction, followed by a detailed protocol for its structural characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring reproducibility and success.
Strategic Synthesis: The Gabriel Alkylation Approach
The synthesis of N-(8-Hydroxyoctyl)phthalimide is most reliably achieved through a variation of the Gabriel synthesis, a classic and robust method for the preparation of primary amines.[2][3] The core principle involves the nucleophilic substitution (SN2) reaction between the phthalimide anion and a primary alkyl halide.[4]
Rationale of the Gabriel Synthesis
Direct alkylation of ammonia with an alkyl halide is often inefficient for producing primary amines, as the resulting primary amine is typically more nucleophilic than ammonia, leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts.[2] The Gabriel synthesis elegantly circumvents this issue by using phthalimide as a protected source of ammonia.[5]
The key to this strategy lies in the chemical properties of phthalimide:
-
Acidity of the N-H Bond: The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups. This inductive effect and resonance stabilization of the conjugate base significantly increase the acidity of the N-H proton (pKa ≈ 8.3), allowing for easy deprotonation by a moderately strong base to form the phthalimide anion.[5]
-
Nucleophilicity of the Anion: The resulting phthalimide anion is an excellent nucleophile that readily attacks primary alkyl halides in an SN2 reaction.[2]
-
Prevention of Over-alkylation: Once the N-alkyl phthalimide is formed, the nitrogen lone pair is delocalized by the adjacent carbonyl groups, rendering it significantly less nucleophilic and preventing further alkylation reactions.[5]
For the synthesis of N-(8-Hydroxyoctyl)phthalimide, potassium phthalimide is reacted with 8-bromo-1-octanol. Dimethylformamide (DMF) is the solvent of choice as its polar aprotic nature effectively solvates the potassium cation while leaving the phthalimide anion relatively free, thereby accelerating the rate of the SN2 reaction.[6][7]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of N-(8-Hydroxyoctyl)phthalimide.
Detailed Experimental Protocol
Materials:
-
Potassium Phthalimide (C₈H₄KNO₂)
-
8-Bromo-1-octanol (C₈H₁₇BrO)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Stir the suspension at room temperature.
-
Addition of Alkyl Halide: Add 8-bromo-1-octanol (1.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (potassium phthalimide) is consumed.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water while stirring vigorously. A white precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual DMF and potassium bromide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield N-(8-Hydroxyoctyl)phthalimide as a white crystalline solid.[8]
-
Drying: Dry the purified crystals under vacuum.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized N-(8-Hydroxyoctyl)phthalimide. A combination of physical and spectroscopic methods provides a self-validating system for structural verification.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | [9] |
| Molecular Weight | 275.35 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [8] |
| CAS Number | 105264-63-9 | [9] |
Characterization Workflow Diagram
Caption: Standard workflow for the analytical characterization of the final product.
Spectroscopic Data Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 - 7.70 | Multiplet (AA'BB') | 4H | Aromatic protons of the phthalimide group |
| ~ 3.68 | Triplet | 2H | -N-CH₂ -(CH₂)₆-CH₂OH |
| ~ 3.63 | Triplet | 2H | -N-CH₂-(CH₂)₆-CH₂ OH |
| ~ 1.65 | Multiplet | 2H | -N-CH₂-CH₂ -(CH₂)₅-CH₂OH |
| ~ 1.55 | Multiplet | 2H | -N-(CH₂)₆-CH₂ -CH₂OH |
| ~ 1.40 - 1.25 | Broad Multiplet | 8H | -N-(CH₂)₂-(CH₂ )₄-(CH₂)₂-OH |
| Variable | Broad Singlet | 1H | -OH |
Note: The phthalimide protons form a classic second-order AA'BB' system due to magnetic non-equivalence, appearing as two symmetric multiplets.[10][11]
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168.4 | Imide Carbonyl (C =O) |
| ~ 133.9 | Aromatic C H |
| ~ 132.1 | Quaternary Aromatic C |
| ~ 123.2 | Aromatic C H |
| ~ 62.8 | -C H₂OH |
| ~ 37.9 | -N-C H₂- |
| ~ 32.7, 29.3, 29.2, 26.8, 25.6 | Aliphatic -C H₂- chain |
2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Medium | O-H stretch (alcohol) |
| 2925, 2855 | Strong | C-H aliphatic stretch |
| ~ 1770 | Strong | C=O asymmetric stretch (imide) |
| ~ 1710 | Strong | C=O symmetric stretch (imide) |
| ~ 1060 | Medium | C-O stretch (primary alcohol) |
The presence of two distinct carbonyl peaks is a characteristic feature of the five-membered imide ring.[12]
2.3.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be observed.
-
Expected Ion: [M+H]⁺ at m/z = 276.16 or [M+Na]⁺ at m/z = 298.14.
-
Fragmentation: Common fragmentation patterns may include the loss of water (-18 Da) from the molecular ion or cleavage at the phthalimide group, yielding characteristic fragments.[13]
Applications in Further Synthesis
N-(8-Hydroxyoctyl)phthalimide is not an end-product but a valuable synthetic intermediate.
-
Functionalization of the Hydroxyl Group: The terminal -OH group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, mesylate) for further nucleophilic substitution, or used in esterification and etherification reactions.
-
Deprotection of the Amine: The phthalimide group can be cleaved to reveal the primary amine, yielding 8-amino-1-octanol. The most common method is the Ing-Manske procedure , which uses hydrazine (NH₂NH₂) in a refluxing alcoholic solvent.[6][14] Alternative mild methods, such as reduction with sodium borohydride (NaBH₄) followed by treatment with acetic acid, can also be employed to avoid the harsh conditions of strong acid or base hydrolysis.[15][16]
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of N-(8-Hydroxyoctyl)phthalimide based on the Gabriel synthesis. The rationale behind the chosen reagents and conditions has been thoroughly explained to empower researchers with a deep, practical understanding of the protocol. Furthermore, a comprehensive analytical workflow has been presented, outlining the expected results from NMR, FT-IR, and MS analyses, which together provide unequivocal confirmation of the product's structure and purity. The successful synthesis and characterization of this molecule open the door to a wide array of subsequent chemical transformations, underscoring its utility as a versatile building block in drug development and materials science.
References
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Method for preparing N-hydroxyphthalimide. (2015). Google Patents.
-
Gabriel Phthalimide Synthesis Mechanism. (n.d.). Unacademy. Retrieved from [Link]
-
Crystal growth and characterization of N-hydroxyphthalimide (C8H5NO3) crystal. (2008). ResearchGate. Retrieved from [Link]
-
N-(8-HYDROXYOCTYL)PHTHALIMIDE. (n.d.). ChemUniverse. Retrieved from [Link]
-
The Gabriel Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Gabriel Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The Significance of Phthalimide Derivatives in Pharmaceutical Research: A Focus on N-(8-Hydroxyoctyl)phthalimide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
What is Gabriel Phthalimide Synthesis Reaction? (n.d.). BYJU'S. Retrieved from [Link]
-
N-Hydroxyphthalimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis process of N-hydroxyl phthalimide. (1999). Google Patents.
-
N-(hydroxymethyl)phthalimide. (n.d.). PubChem. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N-Hydroxyphthalimide. (n.d.). MDAT. Retrieved from [Link]
-
Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). Retrieved from [Link]
-
How to remove Phthalimide protecting group from amine? (2014). ResearchGate. Retrieved from [Link]
-
The Alkylation Reaction of the Gabriel Synthesis. (1956). IUScholarWorks. Retrieved from [Link]
-
Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2007). ResearchGate. Retrieved from [Link]
-
Anyone familiar with phthalimide 1H NMR, H-H J couplings? (2015). ResearchGate. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
A Mild, Reductive Method For Removing Phthalimide Protecting Groups. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2019). MDPI. Retrieved from [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (2020). The Royal Society of Chemistry. Retrieved from [Link]
-
Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2016). ResearchGate. Retrieved from [Link]
-
Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. (2017). MDPI. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. Page loading... [guidechem.com]
- 9. N-(8-HYDROXYOCTYL)PHTHALIMIDE [P84792] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 10. researchgate.net [researchgate.net]
- 11. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

